2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, which is fused with a dihydrobenzofuran moiety and an acetonitrile group. It is a white to off-white powder that is used in various scientific research applications.
Scientific Research Applications
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Dehalogenated compounds or alcohols.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and acetonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the acetonitrile group, making it less versatile in certain reactions.
2,3-Dihydro-1-benzofuran-5-ylacetonitrile: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Bromo-2,3-dihydro-1-benzofuran-5-ylmethanol: Contains a hydroxyl group instead of an acetonitrile group, leading to different chemical properties.
Uniqueness
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIACWNGTVZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.